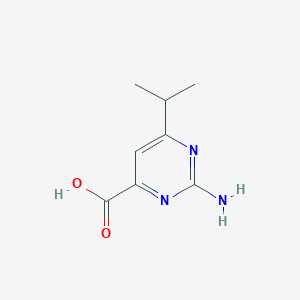

2-Amino-6-isopropylpyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-propan-2-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4(2)5-3-6(7(12)13)11-8(9)10-5/h3-4H,1-2H3,(H,12,13)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYVZUXMZXAAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650810 | |

| Record name | 2-Amino-6-(propan-2-yl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-89-0 | |

| Record name | 2-Amino-6-(propan-2-yl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-isopropylpyrimidine-4-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Amino-6-isopropylpyrimidine-4-carboxylic acid is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The strategic placement of an amino group, a carboxylic acid, and an isopropyl substituent on the pyrimidine core imparts a unique combination of electronic and steric properties, making it an attractive scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural representation and key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 938458-89-0 | [1][2] |

| Molecular Formula | C₈H₁₁N₃O₂ | N/A |

| Molecular Weight | 181.19 g/mol | N/A |

| Canonical SMILES | CC(C)C1=CC(=NC(=N1)N)C(=O)O | N/A |

| InChI Key | WSYVZUXMZXAAMW-UHFFFAOYSA-N | [3] |

Physicochemical Properties: A Detailed Analysis

The interplay of a molecule's physicochemical properties governs its behavior in both chemical and biological systems. This section delves into the critical parameters of this compound, offering both predicted values and standardized methodologies for their empirical determination.

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 421.5 ± 47.0 °C | [3] |

| Density | 1.287 ± 0.06 g/cm³ | [3] |

| pKa | 1.59 ± 0.10 | [3] |

Melting Point (Solid Form)

The melting point is a fundamental indicator of a crystalline solid's purity and identity. For this compound, which exists as a solid at room temperature, this is a critical parameter.[3]

The rationale behind this technique is the precise measurement of the temperature range over which a small, packed sample in a capillary tube transitions from a solid to a liquid. A narrow melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Profile

Solubility is a critical determinant of a drug candidate's absorption and distribution. The presence of both acidic (carboxylic acid) and basic (amino-pyrimidine) functional groups in this compound suggests a pH-dependent solubility profile.

This method quantifies the concentration of a saturated solution by measuring its absorbance at a specific wavelength, leveraging the Beer-Lambert law. The choice of UV-Vis spectroscopy is predicated on the presence of a chromophore in the pyrimidine ring system.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in a suitable solvent is scanned using a UV-Vis spectrophotometer to identify the λmax.

-

Calibration Curve Generation: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured to create a calibration curve (Absorbance vs. Concentration).

-

Equilibration: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol).

-

Sample Preparation and Analysis: The resulting slurry is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid. An aliquot of the clear supernatant is diluted appropriately, and its absorbance at λmax is measured.

-

Concentration Determination: The concentration of the saturated solution is calculated using the equation of the line from the calibration curve.

Acidity Constant (pKa)

The pKa value(s) dictate the ionization state of a molecule at a given pH, which profoundly influences its solubility, permeability, and receptor binding affinity. This compound is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic amino-pyrimidine system.

This gold-standard technique involves the gradual addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting pH changes. The inflection points in the titration curve correspond to the pKa values.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated electrode.

-

Data Analysis: A plot of pH versus the volume of titrant added is generated. The pKa values are determined from the half-equivalence points of the titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

This classic method directly measures the partitioning of a compound between two immiscible liquid phases.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a precise volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for equilibrium to be established and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the condensation of a β-ketoester with guanidine. This is a well-established method for the construction of the pyrimidine ring.

Proposed Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-amino-6-isopropylpyrimidine-4-carboxylate

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) is added guanidine hydrochloride. The mixture is stirred to form free guanidine.

-

Addition of β-ketoester: Ethyl isobutyrylacetate is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with acetic acid, and the precipitated solid is collected by filtration, washed with water, and dried to afford the crude ester.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to this compound

-

Saponification: The ethyl ester from the previous step is suspended in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction: The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Isolation: The reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Analytical Workflow for Physicochemical Profiling

A systematic approach is essential for the comprehensive characterization of a new chemical entity. The following workflow outlines the logical sequence of experiments for determining the physicochemical properties of this compound.

Caption: Analytical workflow for physicochemical characterization.

Conclusion

This technical guide provides a detailed framework for understanding and evaluating the physicochemical properties of this compound. The provided predicted data, coupled with robust experimental protocols, offers a solid foundation for researchers in drug discovery and development to effectively utilize this promising chemical scaffold. Accurate determination of these properties is a critical, non-negotiable step in the journey from a molecule to a medicine.

References

-

MDPI. (2022). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 27(15), 4989. Retrieved from [Link]

-

Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Zhang, Y. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & medicinal chemistry letters, 18(17), 4872–4875. Retrieved from [Link]

- Google Patents. (n.d.). CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine.

-

Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Kovatcheva, A. (2005). Virtual computational chemistry laboratory–design and description. Journal of computer-aided molecular design, 19(6), 453–463. Retrieved from [Link]

-

Fu, W., Zhang, Y., Xu, Y., Zhu, W., & Chen, K. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of chemical information and modeling. Retrieved from [Link]

-

ARKIVOC. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from [Link]

-

MDPI. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(11), 2824. Retrieved from [Link]

-

MDPI. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]

-

Ali, A., Al-Salahi, R., Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., & Marzouk, M. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27490. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic Acid as an N-Terminal Surrogate in Amino Acid and Peptide Analogues. Retrieved from [Link]

- Google Patents. (n.d.). EP0944603B1 - Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives.

-

PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-6-isopropylpyrimidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of the versatile pyrimidine derivative, 2-Amino-6-isopropylpyrimidine-4-carboxylic acid.

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and CAS number, and presents a detailed, field-proven protocol for its synthesis. Furthermore, it delves into the compound's physicochemical properties, spectroscopic characterization, and its emerging role as a key building block in the development of novel therapeutics, particularly kinase inhibitors. This guide is intended to be an essential resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important molecular scaffold.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The inherent ability of the pyrimidine core to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal framework for designing molecules that can potently and selectively interact with biological targets.

Among the vast family of pyrimidine derivatives, 2-aminopyrimidines are of particular importance. The 2-amino group provides a crucial vector for interaction with protein active sites and serves as a versatile handle for further chemical modification. When combined with a carboxylic acid functionality at the 4-position and an isopropyl group at the 6-position, the resulting molecule, this compound, offers a unique combination of structural features that are highly attractive for drug design. The isopropyl group can provide beneficial steric interactions and improve metabolic stability, while the carboxylic acid can enhance solubility and provide an additional point for target engagement or prodrug strategies.

This guide will provide an in-depth exploration of this compound, from its fundamental chemical identity to its synthesis and potential applications in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section provides the definitive nomenclature and key identifiers for the topic compound.

IUPAC Name and CAS Number

-

Common Name: this compound

-

IUPAC Name: 2-amino-6-(propan-2-yl)pyrimidine-4-carboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from chemical synthesis to biological assays.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O₂ | [5] |

| Molecular Weight | 181.19 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from typical pyrimidine derivatives |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in water. | Inferred from structural features |

| pKa | ~3-4 (carboxylic acid), ~2-3 (pyrimidinyl N) | Estimated based on analogous structures |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the cyclocondensation of a β-ketoester with guanidine to form the corresponding ethyl ester, followed by hydrolysis to the desired carboxylic acid. This approach is a variation of the well-established Biginelli reaction, a cornerstone in pyrimidine synthesis.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-6-isopropylpyrimidine-4-carboxylate

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

-

Sodium Ethoxide Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir the mixture for 15 minutes at room temperature.

-

Addition of β-Ketoester: Add ethyl 4-methyl-2-oxopentanoate (15.8 g, 0.1 mol) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 2-amino-6-isopropylpyrimidine-4-carboxylate as a solid.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 2-amino-6-isopropylpyrimidine-4-carboxylate (from Step 1) in a mixture of ethanol (20 mL) and a 2 M aqueous solution of sodium hydroxide (20 mL).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 2 M hydrochloric acid. A precipitate will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Spectroscopic Characterization

The structural integrity of the synthesized this compound should be confirmed by a suite of spectroscopic techniques. Below are the expected characteristic signals.

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H, COOH), 7.1 (s, 1H, pyrimidine-H), 6.8 (br s, 2H, NH₂), 3.0 (sept, 1H, CH(CH₃)₂), 1.2 (d, 6H, CH(CH₃)₂) ppm. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.0 (C=O), 165.0 (C-4), 162.0 (C-2), 158.0 (C-6), 105.0 (C-5), 35.0 (CH(CH₃)₂), 22.0 (CH(CH₃)₂) ppm. |

| IR (KBr) | ν 3400-3200 (N-H, O-H stretch), 2970 (C-H stretch), 1710 (C=O stretch), 1640 (C=N stretch) cm⁻¹. |

| Mass Spectrometry (ESI+) | m/z 182.09 [M+H]⁺ |

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-amino group of the pyrimidine ring often forms key hydrogen bond interactions with the hinge region of the kinase active site, a critical anchoring point for inhibitors.

This compound is a valuable starting material for the synthesis of a diverse library of potential kinase inhibitors. The carboxylic acid functionality can be readily converted to a variety of amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Diagram: Kinase Inhibition

Caption: Mechanism of action for 2-aminopyrimidine-based kinase inhibitors.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for drug discovery. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an ideal starting point for the development of novel therapeutic agents. The established importance of the 2-aminopyrimidine scaffold in kinase inhibition highlights the significant potential of this compound in oncology and other disease areas. Future research will likely focus on the synthesis of libraries of derivatives and their screening against a wide range of biological targets to unlock the full therapeutic potential of this promising molecular framework.

References

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 938458-89-0. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. arts.units.it [arts.units.it]

- 3. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Preparation method and intermediate of rosuvastatin and its pharmaceutical salts - Eureka | Patsnap [eureka.patsnap.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrimidine Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2][3][4] Its inherent ability to engage in diverse biological interactions has made its derivatives, particularly pyrimidine carboxylic acids, a fertile ground for drug discovery. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds, offering a technical resource for professionals dedicated to advancing therapeutic innovation.

The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a key building block in nature and synthetic chemistry.[1][5] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the machinery of life.[1][2] This inherent biocompatibility, coupled with its capacity for diverse chemical modifications, has established the pyrimidine ring as a "privileged scaffold" in drug design.[6][7] The addition of a carboxylic acid moiety further enhances its potential, providing a crucial functional group for modulating physicochemical properties and target interactions.[8]

Synthetic Strategies: Building the Pyrimidine Carboxylic Acid Backbone

The synthesis of pyrimidine carboxylic acid derivatives is a well-established field, with several versatile methods available to medicinal chemists. A common and efficient approach is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester (or a similar active methylene compound), and urea or thiourea.[9] This reaction allows for the straightforward creation of a diverse range of dihydropyrimidine derivatives, which can be subsequently oxidized and functionalized to yield the desired carboxylic acid analogs.

Another prevalent method involves the condensation of α,β-unsaturated ketones with amidines or related compounds.[6][10] For instance, the reaction of chalcones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid has been successfully employed to synthesize pyrido[2,3-d]pyrimidine derivatives.[6]

Experimental Protocol: Representative Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of pyrido[2,3-d]pyrimidine derivatives, adapted from established methodologies.[6]

Step 1: Synthesis of Chalcone Precursor

-

Dissolve an appropriately substituted acetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of potassium hydroxide (40% w/v) dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclocondensation to form the Pyrido[2,3-d]pyrimidine Core

-

Reflux a mixture of the synthesized chalcone (1.0 eq) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.0 eq) in glacial acetic acid.

-

Monitor the reaction progress by TLC. The reaction may take several hours to days.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

A Spectrum of Biological Activities: From Cancer to Microbes

Pyrimidine carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a wide range of therapeutic areas.

Anticancer Activity

The antiproliferative properties of pyrimidine derivatives are extensively documented, with many compounds exhibiting potent activity against various cancer cell lines.[2][11] One of the key mechanisms of action is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[12] For example, certain pyrimidine-5-carbonitrile compounds have been identified as ATP-mimicking EGFR tyrosine kinase inhibitors, demonstrating more potent antiproliferative activity than the established drug erlotinib against several human tumor cell lines.[1]

Furthermore, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[12] The substitution pattern on the pyrimidine ring plays a critical role in determining the anticancer efficacy. For instance, the presence of a 4-chlorophenyl group has been shown to enhance the anti-cancer effectiveness of certain pyrimidine derivatives.[1]

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds in this area.[13] Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with the synthesis of vital cellular components.[13] For example, some thiazolo[4,5-d]pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

In the realm of antifungal agents, certain pyrimidine derivatives have demonstrated potent activity against various fungal strains, including Candida albicans.[14] The structural versatility of the pyrimidine scaffold allows for the fine-tuning of antimicrobial and antifungal potency through targeted chemical modifications.[13]

Anti-inflammatory and Antioxidant Properties

Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory potential, with many exhibiting significant activity.[15][16][17] A primary mechanism for their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory cascade.[15][17] Some pyrimidine derivatives act as selective COX-2 inhibitors, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[15]

In addition to their anti-inflammatory properties, many pyrimidine derivatives also possess antioxidant capabilities.[6][18] They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[6] This dual anti-inflammatory and antioxidant activity makes them particularly attractive for the treatment of diseases with an inflammatory and oxidative stress component.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring and the carboxylic acid moiety.[3][19] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For instance, in the context of anticancer activity, the introduction of bulky, lipophilic groups at certain positions can enhance binding to the hydrophobic pockets of target enzymes.[2] Similarly, for antimicrobial agents, modifications that improve cell wall penetration can significantly boost efficacy.[13] A systematic exploration of the chemical space around the pyrimidine core, guided by SAR studies, is a powerful strategy for optimizing the therapeutic potential of this versatile scaffold.[20]

Table 1: Representative Pyrimidine Carboxylic Acid Derivatives and their Biological Activities

| Compound Class | Substituents | Biological Activity | Target/Mechanism | IC50/Activity | Reference |

| Pyrido[2,3-d]pyrimidines | Varied aryl and heteroaryl groups | Anticancer, Antioxidant | Lipoxygenase Inhibition | IC50 = 42-47.5 μM | [6] |

| Pyrimidine-5-carbonitriles | Substituted phenylamino groups | Anticancer | EGFR Tyrosine Kinase Inhibition | More potent than Erlotinib | [1] |

| Thiazolo[3,2-a]pyrimidines | Benzylidene and substituted phenyl groups | Anti-inflammatory | Not specified | Moderate to good | [16] |

| Fused Pyrrolopyrimidines | Varied substituents | Anti-inflammatory, Antioxidant | COX-2, TLR-2, TLR-4 | Potent analogues identified | [21] |

Future Directions and Conclusion

The field of pyrimidine carboxylic acid derivatives continues to be a vibrant area of research in medicinal chemistry. The inherent versatility of the pyrimidine scaffold, combined with the diverse synthetic methodologies available, ensures a continuous pipeline of novel compounds for biological evaluation. Future research will likely focus on the development of highly selective inhibitors for specific molecular targets, the exploration of novel therapeutic applications, and the use of computational methods to guide the rational design of next-generation pyrimidine-based drugs.

References

-

Myriagkou, M., Papakonstantinou, E., Deligiannidou, G.-E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(11), 2829. [Link]

-

Desai, N. C., Pandya, D. D., & Trivedi, A. R. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5368. [Link]

-

Sharma, P., & Kumar, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(01), 116–129. [Link]

-

El-Sayed, N. A. A., & El-Bendary, E. R. (2020). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. ResearchGate. [Link]

-

Kumar, A., & Singh, R. K. (2013). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 4(4), 1-8. [Link]

-

Kumar, R., & Chauhan, P. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

-

Kumar, R., & Chauhan, P. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797. [Link]

-

Karthikeyan, C., & Moorthy, N. S. H. N. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10–30. [Link]

-

Chemistry Academy. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

-

Myriagkou, M., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

Baggelaar, M. P., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Medicinal Chemistry Letters, 12(2), 249-255. [Link]

-

Wujec, M., & Paneth, A. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

-

Sharma, A., & Kumar, R. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 8(3), 237-248. [Link]

-

Sharma, P., & Rane, N. (2009). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 71(4), 373–377. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

-

Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886. [Link]

-

Chen, X., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(8), 645-663. [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

El-Sayed, M. A. A., et al. (2022). Pyrimidine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]

-

Patel, K. D., & Patel, H. D. (2017). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

-

Ali, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673. [Link]

- Li, J., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.

-

Karthikeyan, C., & Moorthy, N. S. H. N. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Pérez-García, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Suresha, G. P., et al. (2013). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 125(3), 523-533. [Link]

-

Sharma, P., & Kumar, V. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

-

Hafez, H. N., et al. (2010). Synthesis of certain pyrimidine derivatives as antimicrobial agents and anti-inflammatory agents. Molecules, 15(3), 1882–1890. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. sciensage.info [sciensage.info]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsonline.com [ijpsonline.com]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Potential Mechanism of Action of 2-Amino-6-isopropylpyrimidine-4-carboxylic Acid

Introduction

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key component in drugs with applications ranging from oncology to infectious diseases.[2][3] The compound of interest, 2-Amino-6-isopropylpyrimidine-4-carboxylic acid, combines the key features of the 2-aminopyrimidine core with an isopropyl group and a carboxylic acid moiety. While direct research into the specific mechanism of action of this molecule is not extensively documented, its structural components suggest several plausible and compelling avenues for investigation.

This guide provides a framework for researchers, scientists, and drug development professionals to explore the potential mechanisms of action of this compound. We will delve into three primary hypothesized mechanisms based on the established biological activities of structurally related compounds: enzyme inhibition, receptor antagonism, and modulation of metabolic pathways. For each hypothesis, we will present the underlying scientific rationale, detailed experimental protocols for validation, and visual workflows to guide the research process.

Hypothesis 1: Enzyme Inhibition

The presence of the pyrimidine carboxylic acid structure strongly suggests a potential role as an enzyme inhibitor.[4][5] The carboxylic acid group can participate in crucial interactions within an enzyme's active site, including forming salt bridges with positively charged amino acid residues or coordinating with metal ions.[4] The 2-aminopyrimidine core provides a rigid scaffold for the presentation of these functional groups and can engage in hydrogen bonding and other non-covalent interactions.

Potential Enzyme Targets

Based on the activities of similar pyrimidine derivatives, several enzyme classes warrant investigation:

-

β-Glucuronidase: Elevated levels of this enzyme are associated with certain cancers and inflammatory conditions.[1] Notably, some 2-aminopyrimidine derivatives have demonstrated potent inhibitory activity against β-glucuronidase, with one compound exhibiting an IC50 value of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[1][3][6]

-

Cyclooxygenase (COX) Enzymes: Pyrimidine derivatives have been identified as selective COX-2 inhibitors, which is a key target in anti-inflammatory drug development.[7]

-

α-Amylase and α-Glucosidase: These enzymes are targets for antidiabetic therapies, and various pyrimidine derivatives have shown inhibitory activity against them.[8]

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for pyrimidine biosynthesis, and its inhibition can disrupt DNA and RNA synthesis, making it a target for cancer and autoimmune diseases.[4]

-

Bacterial Enzymes: The 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold has been investigated for its potential to inhibit bacterial enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) by binding to the active site zinc ion.[9]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general approach to screen this compound against a panel of enzymes.

Objective: To determine the inhibitory activity and calculate the IC50 value of the test compound against selected enzymes.

Materials:

-

This compound

-

Target enzymes (e.g., β-Glucuronidase, COX-2)

-

Enzyme-specific substrates and buffers

-

Positive control inhibitors

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

-

Assay Setup: In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations. Include wells for a negative control (no inhibitor) and a positive control (known inhibitor).

-

Enzyme-Substrate Reaction: Initiate the reaction by adding the specific substrate for the enzyme.

-

Data Acquisition: Measure the product formation or substrate depletion over time using a microplate reader (e.g., absorbance, fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization: Enzyme Inhibition Workflow

Caption: Workflow for in vitro enzyme inhibition assay.

Hypothesis 2: Receptor Antagonism

The structural similarity of 2-aminopyrimidines to endogenous ligands allows them to interact with various receptors. A notable example is the development of 2-aminopyrimidine-containing ligands for the histamine H4 receptor (H4R), which have shown anti-inflammatory and antinociceptive activity in animal models.[10]

Potential Receptor Targets

-

Histamine Receptors: Specifically, the H4 receptor, given the precedence of 2-aminopyrimidine derivatives as potent ligands.[10]

-

G-Protein Coupled Receptors (GPCRs): The broad family of GPCRs presents numerous potential targets due to the diverse pharmacology of heterocyclic compounds.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., H4R)

-

Radiolabeled ligand for the target receptor

-

This compound

-

Non-labeled known ligand (for non-specific binding determination)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a range of concentrations of the test compound.

-

Binding Reaction: In a reaction tube, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled known ligand (for non-specific binding).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki (inhibition constant) by fitting the data to a competition binding curve.

Visualization: Receptor Binding Pathway

Caption: Competitive binding at a target receptor.

Hypothesis 3: Modulation of Metabolic Pathways

There is evidence to suggest that pyrimidine carboxylic acid derivatives can influence metabolic pathways. For instance, 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid has been identified as a potent hypolipidemic agent, reducing very low-density lipoprotein and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol.[11] Additionally, a structurally related compound, Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate, is an intermediate in the synthesis of Rosuvastatin, a well-known HMG-CoA reductase inhibitor used to treat high cholesterol.[12]

Potential Metabolic Pathways

-

Lipid Metabolism: Based on the hypolipidemic effects of a similar compound, investigating the impact on cholesterol biosynthesis and fatty acid metabolism is a logical step.[11]

-

Nucleic Acid Synthesis: Given that pyrimidines are fundamental components of nucleic acids, interference with their synthesis or incorporation is a plausible mechanism, particularly relevant in cancer or microbiology.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the cellular targets of this compound by assessing its ability to alter the thermal stability of proteins in intact cells.

Materials:

-

Cultured cells relevant to the hypothesized metabolic pathway

-

This compound

-

Phosphate-buffered saline (PBS)

-

Protease inhibitors

-

Equipment for heating cells, cell lysis, and protein quantification (e.g., Western blotting, mass spectrometry)

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction (containing thermally stabilized proteins) from the precipitated fraction by centrifugation.

-

Protein Analysis: Analyze the soluble protein fraction using techniques like Western blotting for specific target proteins or mass spectrometry for a global proteomic analysis.

-

Data Analysis: Identify proteins that show increased thermal stability in the presence of the test compound, as these are its direct cellular targets.

Visualization: CETSA Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypolipidemic effects of 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid in rats and tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

In Silico Modeling of 2-Amino-6-isopropylpyrimidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical framework for the in silico modeling of "2-Amino-6-isopropylpyrimidine-4-carboxylic acid," a novel small molecule with potential therapeutic applications. Given the limited specific research on this compound, we will utilize a representative case study approach, focusing on its interaction with Cyclin-Dependent Kinase 2 (CDK2), a well-established target in cancer therapy for which pyrimidine derivatives have shown inhibitory activity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step methodologies.

Introduction: The Convergence of a Novel Scaffold and a Validated Target

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[4][5][6] The specific compound of interest, this compound (Molecular Formula: C₈H₁₁N₃O₂, Molecular Weight: 181.19 g/mol ), presents a unique substitution pattern that warrants investigation.[7] In silico modeling offers a rapid and cost-effective avenue to explore its therapeutic potential by predicting its binding affinity, interaction patterns, and pharmacokinetic properties before embarking on extensive wet-lab synthesis and testing.

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[8] Consequently, the development of CDK2 inhibitors is a significant focus in oncology drug discovery.[1][2] The structural similarity of our lead compound to known pyrimidine-based CDK2 inhibitors makes this a logical and compelling starting point for our in silico investigation.[3][9][10]

This guide will walk through a comprehensive in silico workflow, encompassing molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking: Unveiling the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key interactions driving complex formation. We will use AutoDock Vina, a widely used and validated open-source docking program.

Experimental Protocol: Molecular Docking

Step 1: Receptor and Ligand Preparation

-

Receptor Preparation (CDK2):

-

Download the crystal structure of human CDK2 in complex with a pyrimidine-based inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2FVD, which has a resolution of 1.90 Å.[3]

-

Load the PDB file into a molecular visualization tool such as PyMOL or Chimera.

-

Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

-

Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

-

Assign partial charges to the protein atoms. The Kollman united-atom charges are a standard choice.

-

Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

-

-

Ligand Preparation (this compound):

-

Generate the 3D structure of the ligand using a chemical drawing tool like ChemDraw or Avogadro.

-

Perform an initial energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94).

-

Load the ligand into AutoDock Tools.

-

Assign Gasteiger partial charges.

-

Define the rotatable bonds, which allows for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT file format.

-

Step 2: Defining the Binding Site (Grid Box Generation)

The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box is generated to encompass this active site, defining the search space for the docking algorithm. The center and dimensions of the grid box should be carefully chosen to cover the entire binding pocket.

Step 3: Running the Docking Simulation with AutoDock Vina

AutoDock Vina is executed from the command line. A configuration file (conf.txt) is used to specify the input files (receptor and ligand PDBQT files), the coordinates of the grid box center, and the dimensions of the grid box.

Step 4: Analysis of Docking Results

The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding affinity is generally considered the most favorable. These results are then visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor.

Visualization of the Molecular Docking Workflow

Caption: Molecular docking workflow from preparation to analysis.

Exemplary Docking Results

| Parameter | Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding affinity, suggesting a stable complex. |

| Key H-Bond Interactions | Leu83, Asp86 | Hydrogen bonds with backbone atoms in the hinge region are critical for CDK2 inhibition. |

| Hydrophobic Interactions | Ile10, Val18, Ala31, Val64, Phe80, Leu134 | Interactions with these residues contribute to the overall binding stability. |

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. We will use GROMACS, a versatile and widely used MD simulation package.

Experimental Protocol: Molecular Dynamics Simulation

Step 1: System Preparation

-

The docked protein-ligand complex from the previous step serves as the starting structure.

-

Choose a suitable force field for the simulation (e.g., CHARMM36 for the protein and CGenFF for the ligand).

-

Generate the topology files for both the protein and the ligand. The ligand topology is often generated using a server like the CGenFF server.

-

Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

-

Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic physiological salt concentration.

Step 2: Energy Minimization

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

Step 3: Equilibration

Conduct a two-phase equilibration process:

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein-ligand complex restrained. This allows the solvent molecules to equilibrate around the complex.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar). The restraints on the complex are gradually released.

Step 4: Production MD

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

Step 5: Trajectory Analysis

Analyze the MD trajectory to evaluate the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand over time.

Visualization of the Molecular Dynamics Workflow

Sources

- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 2. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master · jayanti-prasad/MDSIM · GitHub [github.com]

- 3. rcsb.org [rcsb.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein-Ligand Complex [mdtutorials.com]

- 8. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

The 2-Amino-6-isopropylpyrimidine-4-carboxylic Acid Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Abstract

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. This technical guide focuses on the structure-activity relationship (SAR) of a specific, yet representative, member of this class: 2-Amino-6-isopropylpyrimidine-4-carboxylic acid . While direct and extensive SAR studies on this exact molecule are not widely published, this document will synthesize findings from closely related analogs to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the nuanced roles of the 2-amino group, the 6-isopropyl substituent, and the 4-carboxylic acid moiety in modulating biological activity across various therapeutic targets. This guide will delve into the underlying principles of experimental design, synthetic strategies, and bioassay validation, offering a robust starting point for the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a cornerstone in the design of a diverse array of biologically active compounds. Its prevalence in drug discovery stems from its ability to mimic purine bases, allowing it to interact with a wide range of biological targets, particularly protein kinases.[1][2] The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds within the hinge region of kinase active sites, a key interaction for potent inhibition.[1] Marketed drugs like Imatinib, a Bcr-Abl tyrosine kinase inhibitor, feature this scaffold and have revolutionized cancer treatment.[1] Beyond oncology, derivatives of the 2-aminopyrimidine scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

This guide will dissect the SAR of the This compound scaffold by examining the influence of its three key functional groups. Understanding how modifications to each part of the molecule impact its biological profile is paramount for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Decoding the Structure-Activity Relationship (SAR)

The overall biological activity of this compound and its analogs is a composite of the contributions from each of its core components. The following sections will explore the SAR at each key position.

The 2-Amino Group: A Critical Anchor

The 2-amino group is arguably the most critical pharmacophoric feature of this scaffold, particularly for kinase inhibition. It typically acts as a hydrogen bond donor, anchoring the molecule to the protein's hinge region.

-

Primary Amine: An unsubstituted amino group (-NH2) is often essential for potent activity. It can participate in multiple hydrogen bonding interactions, providing a strong and specific anchor to the target protein.

-

Secondary and Tertiary Amines: Substitution on the amino group can be tolerated, and in some cases, can enhance potency or selectivity. For instance, incorporating small alkyl or aryl groups can lead to additional van der Waals interactions with the protein. However, bulky substituents may disrupt the crucial hydrogen bonding and lead to a loss of activity. Studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors have shown that substitutions on the amino group are critical for potency.[5]

The 6-Isopropyl Group: Modulator of Potency and Selectivity

The substituent at the 6-position of the pyrimidine ring plays a significant role in defining the compound's potency and selectivity profile. The isopropyl group in our core molecule is a moderately bulky, hydrophobic substituent.

-

Hydrophobic Interactions: The isopropyl group can fit into hydrophobic pockets within the active site of target proteins, contributing to the overall binding affinity. The size and shape of this substituent are critical.

-

Steric Influence: The steric bulk of the isopropyl group can influence the orientation of the entire molecule within the binding pocket. Replacing it with smaller (e.g., methyl) or larger (e.g., phenyl) groups can dramatically alter the binding mode and, consequently, the biological activity. For example, in a series of pyrido[2,3-d]pyrimidine derivatives, the nature of the substituent at a similar position was found to be crucial for antitumor and antibacterial activities.[6]

The 4-Carboxylic Acid Group: A Gateway to Diverse Interactions and Improved Properties

The carboxylic acid at the 4-position introduces a polar, ionizable group that can significantly impact the molecule's properties.

-

Hydrogen Bonding and Salt Bridges: The carboxylic acid can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated to a carboxylate, which can form strong ionic interactions (salt bridges) with positively charged amino acid residues (e.g., lysine, arginine) in the target protein.

-

Solubility and Pharmacokinetics: The presence of the carboxylic acid group generally increases the aqueous solubility of the compound, which can be beneficial for drug development. However, it can also lead to rapid clearance. Esterification of the carboxylic acid is a common prodrug strategy to improve cell permeability and oral bioavailability.[7][8]

-

Derivatization Potential: The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities, such as amides, esters, and hydroxamic acids. This provides a rich avenue for further SAR exploration and optimization of properties. For example, 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and evaluated as STAT6 inhibitors, demonstrating the utility of modifying the carboxylic acid moiety.[9]

Experimental Workflows for SAR Determination

A systematic approach to SAR studies involves iterative cycles of chemical synthesis, biological testing, and computational modeling.

Synthetic Strategies

The synthesis of 2-aminopyrimidine derivatives is well-established. A common and efficient method is the Claisen-Schmidt condensation followed by cyclization.

General Synthetic Protocol:

-

Chalcone Synthesis: Condensation of an appropriately substituted aldehyde with a ketone in the presence of a base (e.g., KOH) to form an α,β-unsaturated ketone (chalcone).

-

Pyrimidine Ring Formation: Cyclization of the chalcone with guanidine or urea derivative in the presence of a base (e.g., sodium ethoxide) to yield the 2-aminopyrimidine core.

-

Functional Group Interconversion: Subsequent modification of the substituents at the 4 and 6 positions as required.

Caption: General synthetic workflow for 2-aminopyrimidine derivatives.

Biological Evaluation

The choice of biological assays is dictated by the therapeutic target of interest. For kinase inhibitors, for example, a tiered approach is often employed.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

-

Enzyme and Substrate Preparation: Recombinant kinase and a suitable peptide or protein substrate are prepared in an appropriate assay buffer.

-

Compound Preparation: Test compounds are serially diluted in DMSO to generate a concentration-response curve.

-

Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together at a controlled temperature.

-

Detection: The extent of substrate phosphorylation is quantified. Common methods include radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a sigmoidal dose-response curve.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Discovery of Novel Pyrimidine-Based Enzyme Inhibitors

Abstract

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as a "privileged structure" in the design of numerous clinically approved therapeutics.[1] Its prevalence in the essential nucleobases of life—cytosine, thymine, and uracil—highlights its profound biological significance and inherent biocompatibility.[1][2] This guide provides a comprehensive, in-depth technical overview of the discovery process for novel pyrimidine-based enzyme inhibitors, tailored for researchers, medicinal chemists, and drug development professionals. We will explore the strategic considerations behind inhibitor design, detail robust synthetic and screening protocols, and elucidate common mechanisms of action, grounding each step in established scientific principles and field-proven insights.

The Pyrimidine Scaffold: A Privileged Core for Enzyme Inhibition

The versatility of the pyrimidine ring makes it an attractive scaffold for enzyme inhibitor design.[3] Its nitrogen atoms can act as key hydrogen bond acceptors, mimicking the interactions of endogenous ligands like ATP within the active sites of enzymes, particularly kinases.[4][5] This structural feature is a primary reason for the extensive exploration of pyrimidine derivatives as ATP-competitive inhibitors.[4] By strategically modifying substitution patterns at various positions (C2, C4, C5, C6), chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties to target a wide array of enzymes implicated in diseases ranging from cancer to neurodegeneration.[6][7]

The drug discovery workflow for these inhibitors is a multi-stage process that integrates computational design with empirical validation.

Rational Design and Synthesis of Pyrimidine Scaffolds

The design of a novel inhibitor series begins with the target enzyme. Structure-based drug design (SBDD), which leverages X-ray crystallography or cryo-EM data of the target protein, is a powerful approach.[8][9] Computational tools like molecular docking are used to predict the binding poses of virtual pyrimidine derivatives within the enzyme's active site, guiding the selection of substituents that maximize favorable interactions and potency.[10][11]

A common and effective synthetic strategy involves building upon a di- or tri-substituted pyrimidine core, such as 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine.[3][12] The differential reactivity of the chlorine atoms allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.

General Synthetic Strategy: Sequential SNAr

This strategy hinges on the principle that the chlorine atom at the C4 position of a 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the C2 chlorine. This allows for the sequential introduction of different amine-containing fragments, a cornerstone for building diverse chemical libraries for screening.

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Library

This protocol provides a self-validating framework for synthesizing a library of pyrimidine derivatives based on the sequential SNAr strategy. Each step includes in-process checks to ensure reaction completion and purity.

Materials:

-

2,4-Dichloropyrimidine

-

Primary/secondary amines (R1-NH2 and R2-NH2)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Dimethylacetamide (DMA)

-

Ethyl acetate (EtOAc), Hexanes, Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Step 1: C4-Position Substitution a. To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add the first amine (R1-NH2, 1.1 eq) followed by DIPEA (1.5 eq). b. Stir the reaction mixture at room temperature for 4-6 hours. c. Validation Check: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression. d. Upon completion, dilute the mixture with EtOAc and wash sequentially with water (2x) and brine (1x). e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product via flash column chromatography to yield the C4-substituted intermediate. g. Validation Check: Confirm the structure and purity (>95%) of the intermediate using 1H NMR and LC-MS analysis.

-

Step 2: C2-Position Substitution a. To a solution of the second amine (R2-NH2, 1.2 eq) in anhydrous DMA, carefully add NaH (1.3 eq) at 0°C. Allow the mixture to stir for 20 minutes. b. Add a solution of the C4-substituted intermediate (from Step 1f, 1.0 eq) in DMA to the reaction mixture. c. Heat the reaction to 80-100°C and stir for 6-12 hours. d. Validation Check: Monitor the reaction by TLC or LC-MS until the intermediate is consumed. e. Cool the reaction to room temperature and carefully quench by the slow addition of water. f. Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. g. Purify the final compound by flash column chromatography or preparative HPLC. h. Validation Check: Characterize the final product and confirm purity (>95%) by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][13]

Inhibitor Screening and Characterization

Once a library of compounds is synthesized, the next critical phase is to identify "hits"—compounds that demonstrate inhibitory activity against the target enzyme. This is achieved through a cascade of biochemical and cell-based assays.

The Screening Cascade

A tiered approach is employed to efficiently manage resources. An initial high-throughput screen (HTS) identifies primary hits, which are then subjected to more rigorous secondary assays to confirm activity, determine potency (IC50), and assess selectivity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Based Screening of Inhibitor Candidates [creative-enzymes.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The 2-Amino-6-isopropylpyrimidine-4-carboxylic Acid Scaffold: A Technical Guide to Accelerating Drug Discovery

Foreword: The Strategic Value of the Privileged 2-Aminopyrimidine Core

In the landscape of modern medicinal chemistry, the 2-aminopyrimidine scaffold stands out as a "privileged" structure.[1] Its remarkable versatility, stemming from its unique electronic properties and capacity for diverse chemical modifications, has established it as a cornerstone in the development of numerous clinically significant therapeutics.[2][3] This guide delves into the specific potential of a highly promising, yet underexplored derivative: 2-Amino-6-isopropylpyrimidine-4-carboxylic acid . We will dissect its synthetic accessibility, explore its potential as a scaffold for targeting key protein families, and provide a strategic framework for its application in contemporary drug design programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel, high-impact therapeutics.

I. Foundational Chemistry: Synthesis and Derivatization of the Core Scaffold

The synthetic tractability of the this compound core is a key advantage for its use in drug discovery. The primary route to this and related scaffolds is through a multicomponent reaction, most notably the Biginelli reaction or a similar condensation approach.[4][5]

A. General Synthetic Strategy: The Biginelli-Type Condensation

A practical and efficient method for the synthesis of the 2-aminopyrimidine core involves the condensation of a β-dicarbonyl compound, an aldehyde, and a guanidine salt.[5][6] For the specific synthesis of this compound, a plausible retro-synthetic analysis suggests the condensation of a 4-methyl-3-oxopentanoate derivative with an appropriate glyoxylate equivalent and guanidine.